2,5-Diethylpyrazine

Vue d'ensemble

Description

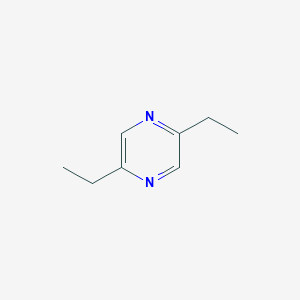

2,5-Diethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with ethyl groups attached at positions 2 and 5. This compound is known for its distinctive odor and is often used as a flavoring agent in the food industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Diethylpyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with 2,5-diketopiperazine can yield this compound. Another method involves the condensation of ethylglyoxal with ethylenediamine .

Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis. The process often involves the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diethylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrazine derivatives.

Substitution: The ethyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Pyrazine derivatives with various functional groups.

Reduction: Dihydropyrazine derivatives.

Substitution: Substituted pyrazine compounds with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Industry

2,5-Diethylpyrazine serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Antimicrobial and Anticancer Activities : Research indicates that DEP exhibits antimicrobial properties against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Furthermore, studies show its potential in inhibiting cancer cell proliferation and inducing apoptosis, suggesting its role in anticancer drug development .

- Drug Synthesis : DEP is utilized in synthesizing pyrazine derivatives that are crucial for developing drugs targeting multiple therapeutic areas, including diabetes and tuberculosis. Its derivatives are being explored for their efficacy in treating various diseases .

Food Industry

In the food sector, this compound is valued for its flavoring properties:

- Flavoring Agent : It is used to impart a nutty or roasted flavor to food products such as baked goods, coffee, and chocolate. Its natural occurrence in roasted foods enhances its appeal as a flavoring agent .

- Safety Assessments : Regulatory bodies have evaluated DEP for safety in food applications. Studies indicate that it does not present significant genotoxic risks at typical exposure levels .

Data Tables

Case Study 1: Antimicrobial Properties

In a study conducted by , DEP was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Research published in highlighted DEP's ability to inhibit the growth of breast cancer cells in vitro. The study found that DEP induced apoptosis through the activation of caspase pathways, suggesting its possible application in cancer therapy.

Case Study 3: Flavor Enhancement

A sensory evaluation study assessed the impact of DEP on the flavor profile of chocolate products. Results showed that chocolate samples containing DEP were preferred over those without it due to enhanced roasted notes, reinforcing its role as a valuable flavoring agent .

Mécanisme D'action

The mechanism of action of 2,5-diethylpyrazine involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to influence cellular processes through its chemical structure and functional groups .

Comparaison Avec Des Composés Similaires

2,5-Dimethylpyrazine: Similar in structure but with methyl groups instead of ethyl groups.

2,3-Diethylpyrazine: Another isomer with ethyl groups at different positions.

2,3,5,6-Tetramethylpyrazine: A pyrazine derivative with four methyl groups

Uniqueness: 2,5-Diethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups contribute to its characteristic odor and influence its reactivity compared to other pyrazine derivatives .

Activité Biologique

2,5-Diethylpyrazine (2,5-DEP) is a compound belonging to the pyrazine family, which is known for its diverse biological activities. This article explores the biological activity of 2,5-DEP, focusing on its antimicrobial properties, effects on cancer cells, and potential therapeutic applications. The information compiled here is based on a review of various studies and research findings.

This compound has the following chemical structure:

- Molecular Formula: C8H10N2

- Molecular Weight: 150.18 g/mol

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.6 | 15 |

| Staphylococcus aureus | 0.6 | 18 |

| Candida albicans | 0.6 | 12 |

Studies indicate that higher concentrations of 2,5-DEP lead to increased inhibition of microbial growth. For instance, at a concentration of 1.2 mg/mL, the compound demonstrated a bactericidal effect against E. coli after a four-hour incubation period .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis: 2,5-DEP promotes programmed cell death in cancer cells.

- Inhibition of Angiogenesis: The compound has been shown to suppress blood vessel formation necessary for tumor growth .

Case Study: Inhibition of Cancer Cell Growth

In a laboratory study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: Approximately 25 µM after 48 hours of treatment.

This finding suggests that 2,5-DEP could be further explored as a potential therapeutic agent in cancer treatment .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It has been observed to enhance GABAergic activity in the central nervous system, potentially improving cognitive functions in animal models. This effect was noted in studies where the compound lengthened the duration of sleep induced by phenobarbital in mice .

Safety and Toxicology

While the biological activities of this compound are promising, safety profiles must be established. Preliminary toxicological assessments indicate that at low concentrations, the compound does not exhibit significant toxicity in mammalian models. However, further studies are necessary to fully understand its safety for therapeutic use .

Propriétés

IUPAC Name |

2,5-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-10-8(4-2)6-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVOLMBVDCRBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157511 | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

187.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13238-84-1 | |

| Record name | 2,5-Diethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13238-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013238841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.